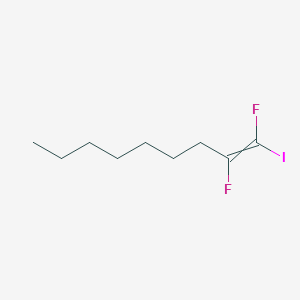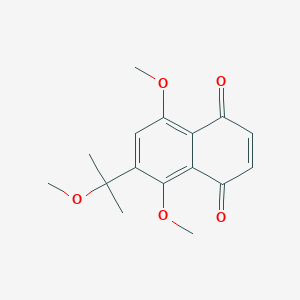
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of hydroquinone derivatives as starting materials. The synthetic route may involve:
Methoxylation: Introduction of methoxy groups to the hydroquinone derivative.
Alkylation: Addition of the 2-methoxypropan-2-yl group.
Oxidation: Conversion of the hydroquinone to the naphthoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone forms .
Applications De Recherche Scientifique
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Plumbagin: A naturally occurring naphthoquinone with similar biological activities.
Lawsone: Another naphthoquinone derivative used in dyes and with antimicrobial properties.
Juglone: Known for its allelopathic effects and use in traditional medicine.
Uniqueness
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is unique due to its specific methoxy and alkyl substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthoquinones .
Propriétés
Numéro CAS |
105827-41-6 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
5,8-dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O5/c1-16(2,21-5)9-8-12(19-3)13-10(17)6-7-11(18)14(13)15(9)20-4/h6-8H,1-5H3 |
Clé InChI |
GVILCTYNUINYEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


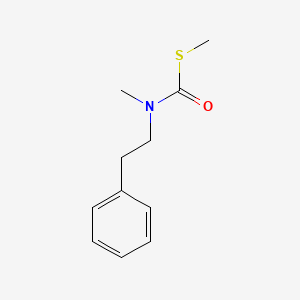
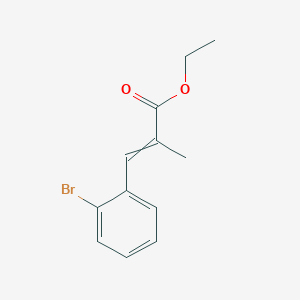
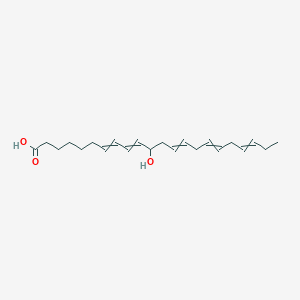
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
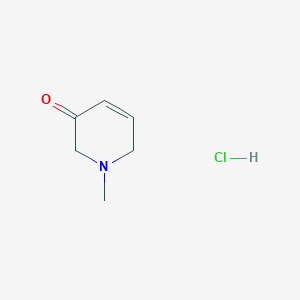
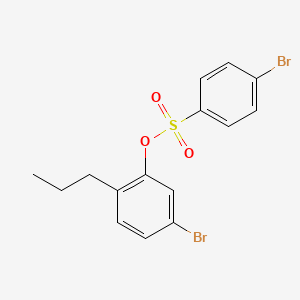
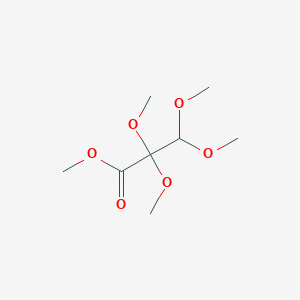
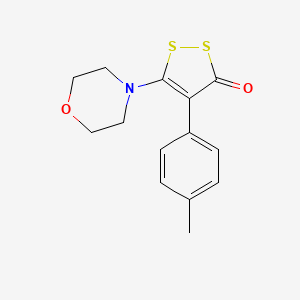
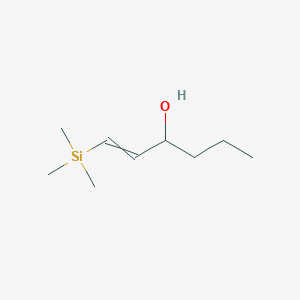
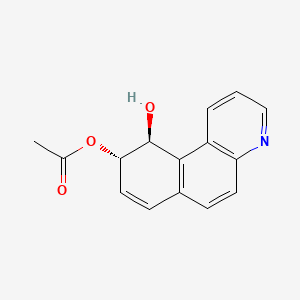
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
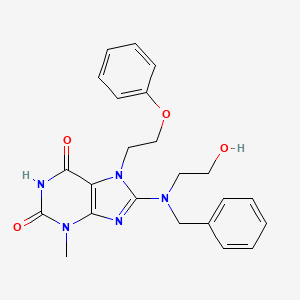
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
